molecular formula C20H24ClNO2 B12785706 Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride CAS No. 96783-23-2

Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride

Cat. No.: B12785706
CAS No.: 96783-23-2
M. Wt: 345.9 g/mol
InChI Key: HTHKJWOTRIMZFL-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexanone core, substituted with a p-methoxybenzylamino group and a phenyl group, and is typically found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride typically involves the reaction of cyclohexanone with p-methoxybenzylamine and a phenyl group under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methoxybenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 2-(benzylamino)-2-phenyl-, hydrochloride
  • Cyclohexanone, 2-(p-methoxyphenylamino)-2-phenyl-, hydrochloride
  • Cyclohexanone, 2-(p-methoxybenzylamino)-2-(4-methylphenyl)-, hydrochloride

Uniqueness

Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride is unique due to the presence of the p-methoxybenzylamino group, which imparts specific chemical and biological properties

Properties

CAS No.

96783-23-2

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-2-phenylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-23-18-12-10-16(11-13-18)15-21-20(14-6-5-9-19(20)22)17-7-3-2-4-8-17;/h2-4,7-8,10-13,21H,5-6,9,14-15H2,1H3;1H

InChI Key

HTHKJWOTRIMZFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2(CCCCC2=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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